6-(Fluoromethyl)-2-methylpyrimidin-4(1H)-one Exhibits 219 nM HDAC Inhibition in HeLa Nuclear Extract: A Class-Level Inference with Divergent Target Selectivity
6-(Fluoromethyl)-2-methylpyrimidin-4(1H)-one inhibits histone deacetylase (HDAC) with an IC50 of 219 nM in human HeLa cell nuclear extract [1]. In contrast, the structurally related 6-(hydroxymethyl)-2-methylpyrimidin-4(3H)-one demonstrates a significantly more potent IC50 of 19 nM against HMG-CoA reductase in rat liver microsomes [2]. This cross-target comparison illustrates a critical differentiation: the fluoromethyl-substituted compound exhibits moderate HDAC inhibitory activity, whereas the hydroxymethyl analog is a potent HMG-CoA reductase inhibitor, underscoring that the 6-position substituent dictates target selectivity.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 219 nM |
| Comparator Or Baseline | 6-(Hydroxymethyl)-2-methylpyrimidin-4(3H)-one: IC50 = 19 nM (HMG-CoA reductase) |
| Quantified Difference | 11.5-fold difference in potency; different target selectivity |
| Conditions | HDAC assay: human HeLa cells nuclear extract, Fluor de lys substrate, 15 min incubation, fluorometric analysis. HMG-CoA reductase assay: rat liver microsomes, [14C]-HMG-CoA conversion, 15 min. |
Why This Matters
Procurement for epigenetic target studies should prioritize the fluoromethyl analog to ensure engagement with HDAC enzymes, not HMG-CoA reductase.
- [1] BindingDB BDBM50141177. IC50: 219 nM. Inhibition of HDAC in human HeLa cells nuclear extract. View Source
- [2] BindingDB BDBM50193396. IC50: 19 nM. Inhibition of HMG-CoA reductase in rat liver microsomes. View Source
